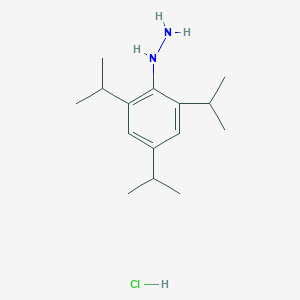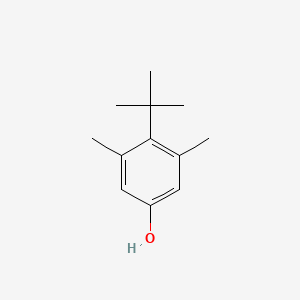
4-(tert-Butyl)-3,5-dimethylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-Butyl)-3,5-dimethylphenol: is an organic compound with the molecular formula C12H18O . It is a derivative of phenol, characterized by the presence of a tert-butyl group and two methyl groups attached to the benzene ring. This compound is known for its antioxidant properties and is used in various industrial applications, including as a stabilizer in polymers and as an intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butyl)-3,5-dimethylphenol typically involves the alkylation of phenol with tert-butyl alcohol and dimethyl sulfate. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is often achieved through a continuous flow process. This method enhances the efficiency and yield of the reaction while minimizing the formation of by-products. The use of flow microreactor systems has been shown to be particularly effective in the large-scale production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(tert-Butyl)-3,5-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly employed.
Major Products Formed:
Oxidation: Quinones and hydroquinones.
Reduction: Corresponding alcohols.
Substitution: Alkylated or acylated phenols.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-(tert-Butyl)-3,5-dimethylphenol is used as an intermediate in the synthesis of various organic compounds. Its antioxidant properties make it valuable in preventing the oxidation of other chemicals during reactions.
Biology: In biological research, this compound is used to study the effects of antioxidants on cellular processes. It has been shown to protect cells from oxidative stress and is used in experiments involving cell culture and molecular biology.
Medicine: While not directly used as a drug, this compound is studied for its potential therapeutic effects due to its antioxidant properties. It is investigated for its role in preventing oxidative damage in various diseases.
Industry: The compound is widely used as a stabilizer in the production of polymers, plastics, and rubber. It helps in preventing the degradation of these materials by inhibiting oxidative reactions.
Wirkmechanismus
The antioxidant effect of 4-(tert-Butyl)-3,5-dimethylphenol is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This prevents the free radicals from causing oxidative damage to other molecules. The phenolic hydroxyl group plays a crucial role in this mechanism, as it can easily donate a hydrogen atom to stabilize the free radical.
Vergleich Mit ähnlichen Verbindungen
- 4-tert-Butylphenol
- 2,6-Di-tert-butylphenol
- 4-tert-Butylcatechol
Comparison: 4-(tert-Butyl)-3,5-dimethylphenol is unique due to the presence of both tert-butyl and dimethyl groups on the benzene ring. This structural feature enhances its antioxidant properties compared to similar compounds like 4-tert-Butylphenol, which lacks the additional methyl groups. The presence of these groups also influences the compound’s reactivity and stability, making it more effective in certain applications .
Eigenschaften
Molekularformel |
C12H18O |
|---|---|
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
4-tert-butyl-3,5-dimethylphenol |
InChI |
InChI=1S/C12H18O/c1-8-6-10(13)7-9(2)11(8)12(3,4)5/h6-7,13H,1-5H3 |
InChI-Schlüssel |
KXSYUQQSWLXXLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1C(C)(C)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,6'-Dimethoxy[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B13362554.png)
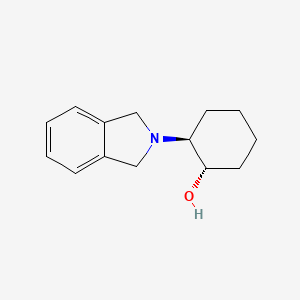
![6-(3,4-Diethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362565.png)
![(S)-6'-chloro-5-(((1R,2R)-2-((S)-1-hydroxyallyl)cyclobutyl)methyl)-3',4,4',5-tetrahydro-2H,2'H-spiro[benzo[b][1,4]oxazepine-3,1'-naphthalene]-7-carboxylic acid](/img/structure/B13362568.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B13362581.png)
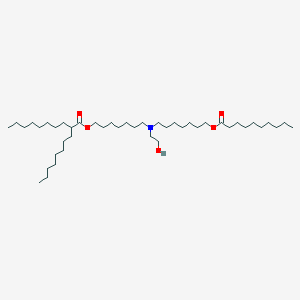
![4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13362602.png)
![6-(3,4-Dimethoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362616.png)
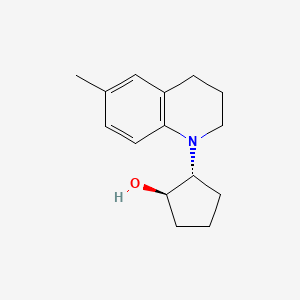

![6-[2-(3,4-Dimethoxyphenyl)vinyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362627.png)
![6-(3-Ethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362637.png)
![N-(3-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13362650.png)
